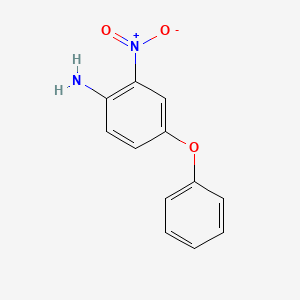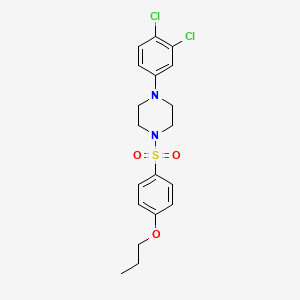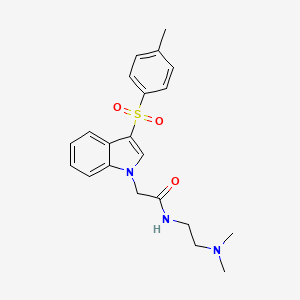
2-Nitro-4-phenoxyaniline
Vue d'ensemble
Description
2-Nitro-4-phenoxyaniline is a chemical compound with the CAS Number: 60854-00-4 . It has a molecular weight of 230.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H10N2O3 . The InChI code for this compound is 1S/C12H10N2O3/c13-11-7-6-10 (8-12 (11)14 (15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. It has a molecular weight of 230.22 and is stored at a temperature of 28°C .Applications De Recherche Scientifique
Spectrophotometric Analysis
2-Nitro-4-phenoxyaniline (4N2PA) has been identified as a probable intermediate in the synthesis of the anti-inflammatory drug nimesulide. A spectrophotometric technique has been developed to detect 4N2PA in nimesulide formulations, using 8-hydroxyquinoline as an oxidative coupling reagent. The method allows for the detection of minute quantities of 4N2PA as an impurity in drug formulations, with a detection limit of 0.005 µg/ml. This spectrophotometric evaluation of 4N2PA is critical for ensuring the purity and safety of pharmaceutical products (Anilkumar & Bl, 2017).
Environmental Contaminant Degradation
4-Nitrophenol (4-NP), a chemical relative of this compound, is recognized as an environmental contaminant due to its use in medicines and pesticides. Research on the degradation of 4-NP has uncovered novel gene clusters in bacteria like Rhodococcus opacus SAO101 that are essential for the mineralization of 4-NP, highlighting a potential biological avenue for the remediation of nitrophenol contaminants (Kitagawa, Kimura, & Kamagata, 2004).
Catalysis and Wastewater Treatment
Recent advancements in graphene-based catalysts have emphasized the importance of the reduction of nitro compounds to amines, which are crucial for synthesizing drugs, dyes, polymers, and other biologically active molecules. This compound could potentially be involved in such catalytic processes, highlighting the environmental and industrial significance of these reactions (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Electrochemical Analysis and Herbicide Evaluation
This compound derivatives, such as 2-Chloro-6-nitro-3-phenoxyaniline (aclonifen), are used as herbicides and can be analyzed electrochemically. The anodic oxidation of aclonifen leads to a major dimeric oxidation product, showcasing the compound's electrochemical behavior and its potential applications in agricultural sectors (Zaouak, Matoussi, & Dachraoui, 2011).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
2-nitro-4-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCOOKBBGMCQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60854-00-4 | |
| Record name | 60854-00-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)
![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)

![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2459969.png)


![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)
![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459984.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2459987.png)
![Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459989.png)
